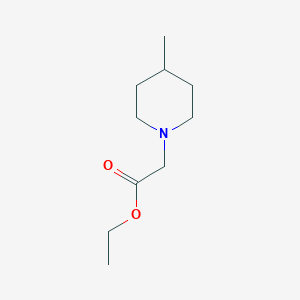

Ethyl (4-methylpiperidin-1-yl)acetate

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Ethyl (4-methylpiperidin-1-yl)acetate typically involves the reaction of 4-methylpiperidine with ethyl chloroacetate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by distillation or recrystallization .

Analyse Des Réactions Chimiques

Ethyl (4-methylpiperidin-1-yl)acetate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Ethyl (4-methylpiperidin-1-yl)acetate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Ethyl (4-methylpiperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular membranes and proteins .

Comparaison Avec Des Composés Similaires

Ethyl (4-methylpiperidin-1-yl)acetate is unique due to its specific structure and properties. Similar compounds include:

Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.

4-Methylpiperidine: A derivative of piperidine with a methyl group at the 4-position, used in organic synthesis.

Ethyl acetate: A simple ester used as a solvent in various chemical reactions.

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .

Activité Biologique

Ethyl (4-methylpiperidin-1-yl)acetate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring that enhances its pharmacological profile. The ethyl acetate moiety contributes to its solubility and bioavailability, making it suitable for various therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Strong inhibition |

| Escherichia coli | Moderate inhibition |

| Bacillus subtilis | Strong inhibition |

| Salmonella typhi | Moderate inhibition |

The presence of the 4-methylpiperidine moiety is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

2. Anticancer Activity

This compound has shown promise in cancer therapy. Studies suggest that it may act as a microtubule-destabilizing agent, which is crucial for inhibiting cancer cell proliferation. For instance, in vitro assays demonstrated that compounds derived from this structure can induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 2.5 μM .

Case Study: Apoptosis Induction

- Cell Line : MDA-MB-231

- Concentration : 10 μM

- Effect : Enhanced caspase-3 activity by 1.33–1.57 times, indicating significant induction of apoptosis.

3. Neuroprotective Effects

The compound has also been studied for its potential neuroprotective effects, particularly in the context of Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) is a key target for Alzheimer's treatment, and this compound has shown promising results in this area:

| Compound | AChE Inhibition (%) | IC50 (μM) |

|---|---|---|

| This compound | 45% | 8.0 |

This inhibition may contribute to improved cognitive function by increasing acetylcholine levels in the brain .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins such as AChE. The docking simulations suggest favorable binding affinities, indicating that structural modifications could enhance its efficacy as a therapeutic agent.

Propriétés

IUPAC Name |

ethyl 2-(4-methylpiperidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)8-11-6-4-9(2)5-7-11/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPOFJGNDOXHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.